molecular formula C26H28FN5O2 B2754884 (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone CAS No. 1115922-97-8

(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone

Cat. No.: B2754884
CAS No.: 1115922-97-8
M. Wt: 461.541
InChI Key: GPDPGNCKTGUTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone is a chemical compound featuring a distinct molecular architecture that combines fluorophenyl-piperazine and phenoxypyrimidine-piperidine motifs, making it a molecule of significant interest in medicinal chemistry and drug discovery research. The 4-fluorophenylpiperazine group is a well-known pharmacophore frequently encountered in ligands for central nervous system (CNS) targets, often contributing to enhanced binding affinity and metabolic stability . The 6-phenoxypyrimidine moiety is a key structural feature found in compounds designed to target nucleotide-binding proteins, such as kinases . This specific combination suggests potential research applications for this compound in areas such as oncology, where it may be investigated as a modulator of kinase activity or as a bifunctional degrader of cyclin-dependent kinases (CDKs) , and in neuroscience, for exploring neurotransmitter receptors like serotonin and dopamine systems . Its structural profile also indicates potential utility as an inhibitor of other biological targets, such as the Equilibrative Nucleoside Transporters (ENTs) . Researchers can leverage this complex methanone as a versatile chemical tool or a sophisticated building block for probing protein function, studying signal transduction pathways, and conducting structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN5O2/c27-21-6-8-22(9-7-21)30-14-16-32(17-15-30)26(33)20-10-12-31(13-11-20)24-18-25(29-19-28-24)34-23-4-2-1-3-5-23/h1-9,18-20H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDPGNCKTGUTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC(=NC=N4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone , also referred to as BBP-671, is a synthetic piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of BBP-671 is C26H27FN6O2C_{26}H_{27}FN_6O_2 with a molecular weight of approximately 465.53 g/mol. The compound features a piperazine ring substituted with a fluorophenyl group and a pyrimidine moiety, contributing to its diverse biological interactions.

BBP-671 has been studied primarily for its role as a competitive inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. Research indicates that compounds with similar structures can significantly inhibit the activity of tyrosinase, leading to potential applications in treating hyperpigmentation disorders.

Tyrosinase Inhibition

In a study evaluating various piperazine derivatives, BBP-671 demonstrated an IC50 value of 0.18 μM against the enzyme Agaricus bisporus tyrosinase (AbTYR), indicating its high potency compared to the reference compound kojic acid (IC50 = 17.76 μM) .

Biological Activity Summary

Activity IC50 (μM) Reference Compound Reference
Tyrosinase Inhibition0.18Kojic Acid (17.76)

Study on Antimelanogenic Effects

A significant study highlighted the antimelanogenic effects of BBP-671 on B16F10 melanoma cells. The compound was shown to inhibit melanin production without inducing cytotoxicity, making it a promising candidate for cosmetic applications aimed at skin lightening .

Pharmacological Profile

In addition to its antimelanogenic properties, BBP-671 has been investigated for its potential as a CB1 receptor inverse agonist . This activity suggests possible applications in obesity treatment by modulating cannabinoid signaling pathways, which are implicated in appetite regulation .

Comparative Analysis with Similar Compounds

Comparative studies have been conducted on other piperazine derivatives to assess their biological activities:

Compound Activity IC50 (μM) Notes
BBP-671Tyrosinase Inhibitor0.18High potency
4-(4-Fluorobenzyl)piperazine derivativeTyrosinase Inhibitor0.09 - 0.36Competitive inhibitor
LDK1229 (CB1 inverse agonist)CB1 Receptor ModulatorKi = 220Selective for CB1 over CB2

Scientific Research Applications

Structural Characteristics

This compound features a complex structure that includes two piperazine and piperidine rings, which are known for their biological activity. The presence of a fluorinated phenyl group enhances lipophilicity and can influence the compound's interaction with biological targets.

Drug Development

The compound is primarily investigated for its potential as a lead compound in the development of novel pharmaceuticals. Its structural components allow for modifications that can enhance efficacy and reduce side effects in therapeutic applications.

Tyrosinase Inhibition

One significant application is in the development of tyrosinase inhibitors, which are crucial for treating hyperpigmentation disorders. Studies have shown that compounds with similar structures exhibit competitive inhibition against tyrosinase, suggesting that modifications to the piperazine moiety can enhance inhibitory activity .

Table 1: Tyrosinase Inhibitory Activity of Related Compounds

Compound NameStructure FeatureIC50 (µM)Reference
Compound A4-Fluorobenzyl4.36
Compound B2-Trifluoromethyl<2
Compound C2,4-Dinitrophenyl<1

Central Nervous System (CNS) Applications

The piperazine and piperidine rings are common scaffolds in CNS-active drugs, particularly for their roles in modulating neurotransmitter systems. The compound may interact with serotonin and dopamine receptors, potentially leading to applications in treating mood disorders and psychosis .

Anticancer Activity

Research indicates that derivatives of piperazine compounds can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The methanone moiety may facilitate interactions with cancer-related targets, making this compound a candidate for further exploration in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its pharmacological properties. Modifications to the fluorinated phenyl group or the piperidine ring can significantly influence its biological activity. For instance, variations in substituents on the aromatic rings have been shown to alter binding affinities and selectivity towards specific receptors .

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on ActivityReference
Fluorine SubstitutionIncreased lipophilicity
Aromatic Ring AlterationEnhanced receptor binding

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substitutions on the pyrimidine ring, piperazine/piperidine linker groups, and aromatic substituents. Below is a detailed comparison based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Hypothesized Pharmacological Impact Reference
Target Compound 6-Phenoxypyrimidine, 4-fluorophenyl-piperazine, piperidine linker Enhanced CNS penetration due to balanced lipophilicity; potential kinase inhibition via pyrimidine
(4-Fluorophenyl){4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}methanone Pyrazol-1-yl substituent on pyrimidine; same 4-fluorophenyl-piperazine Improved solubility but reduced metabolic stability compared to phenoxy groups
{1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-4-piperidinyl}[4-(3-methylphenyl)piperazinyl]methanone 4-Ethylphenoxy on pyrimidine; 3-methylphenyl-piperazine Increased lipophilicity and CYP450 interaction risk; potential for prolonged half-life
Compound 5 (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) Trifluoromethylphenyl-piperazine; pyrazole substituent Enhanced receptor affinity due to electron-withdrawing CF3 group; possible off-target effects
(4-ethylphenyl)(4-{1-(4-fluorophenyl)-...pyrazolo[3,4-d]pyrimidin-4-yl}piperazinyl)methanone Pyrazolo[3,4-d]pyrimidine core; multiple aromatic substitutions High target specificity for kinase inhibition but limited solubility

Key Findings

Substituent Effects on Pyrimidine Ring: The phenoxy group in the target compound (vs. pyrazol-1-yl in or ethylphenoxy in ) balances lipophilicity and solubility, making it more suitable for blood-brain barrier penetration.

Piperazine/Piperidine Modifications :

  • 4-Fluorophenyl-piperazine (target compound and ) offers metabolic stability via fluorine’s electron-withdrawing effects, whereas 3-methylphenyl-piperazine () may enhance CYP450-mediated interactions .
  • Trifluoromethylphenyl-piperazine () significantly boosts receptor affinity but may introduce pharmacokinetic challenges .

Core Heterocycle Variations :

  • Pyrazolo[3,4-d]pyrimidine () demonstrates high kinase selectivity but poor aqueous solubility compared to the target’s pyrimidine core .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the preparation of the piperazine and piperidine precursors. Key steps include:

  • Nucleophilic substitution : Reacting 4-fluorophenylpiperazine with a suitably activated carbonyl intermediate (e.g., chloro- or bromo-methanone derivatives) under basic conditions (e.g., NaOH in dichloromethane) .
  • Coupling reactions : The phenoxypyrimidinyl-piperidine moiety can be synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on the substitution pattern of the pyrimidine ring .
  • Critical parameters : Temperature (40–80°C), solvent polarity (DMF or THF for polar intermediates), and catalyst choice (e.g., Pd catalysts for cross-coupling) significantly affect yield. Purification via column chromatography or recrystallization is recommended .

Advanced: How can computational modeling predict this compound’s binding affinity to serotonin receptors, and what experimental validation is required?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with 5-HT1A/5-HT2A receptors. Focus on the fluorophenyl and pyrimidine groups, which may engage in π-π stacking or hydrogen bonding with receptor residues .
  • MD simulations : Perform 100-ns simulations to assess binding stability and free energy calculations (MM-GBSA) to quantify affinity .
  • Experimental validation :
    • Radioligand displacement assays : Compare IC50 values against known ligands (e.g., WAY-100635 for 5-HT1A) .
    • Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .

Basic: What analytical techniques are optimal for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (in DMSO-d6 or CDCl3) to confirm the piperazine and piperidine ring conformations and substituent positions .
  • HPLC-MS : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks .
  • X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water mixtures) .

Advanced: How do structural modifications to the pyrimidine or piperazine moieties influence pharmacokinetic properties?

Methodological Answer:

  • Pyrimidine modifications :
    • Electron-withdrawing groups (e.g., Cl, CF3) enhance metabolic stability by reducing CYP450-mediated oxidation. Assess via liver microsome assays .
    • Phenoxy group substitution : Larger substituents (e.g., methylphenoxy) may improve blood-brain barrier penetration, measured using PAMPA-BBB assays .
  • Piperazine modifications :
    • N-methylation reduces basicity, lowering plasma protein binding. Validate via equilibrium dialysis .
    • Fluorophenyl positioning : Para-substitution (vs. meta) optimizes receptor selectivity, as shown in SAR studies .

Contradiction Analysis: How should researchers resolve discrepancies in reported metabolic stability across in vitro assays?

Methodological Answer:

  • Standardize assay conditions : Use consistent CYP450 isoforms (e.g., CYP3A4/2D6) and substrate concentrations (1–10 µM) across labs .
  • Cross-validate with multiple models : Compare results from liver microsomes, hepatocytes, and recombinant enzymes. For example, a compound stable in microsomes but unstable in hepatocytes may undergo phase II metabolism .
  • Leverage LC-MS/MS : Quantitate parent compound and metabolites (e.g., hydroxylated or N-dealkylated products) to identify degradation pathways .

Advanced: What in vivo models are appropriate for evaluating this compound’s efficacy in neurological disorders?

Methodological Answer:

  • Rodent models :
    • Forced swim test (FST) : Assess antidepressant-like effects via reduced immobility time (dose range: 10–30 mg/kg, i.p.) .
    • Fear conditioning : Evaluate anxiolytic potential by measuring freezing behavior in contextual fear paradigms .
  • Pharmacokinetic profiling : Collect plasma and brain tissue at 0.5, 2, and 8 hours post-administration to calculate AUC, Cmax, and brain-to-plasma ratios .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation .
  • Waste disposal : Neutralize acidic/basic residues before disposal and incinerate organic waste per EPA guidelines .

Advanced: How can environmental fate studies be designed to assess this compound’s ecological impact?

Methodological Answer:

  • OECD 307 guideline : Perform soil degradation studies under aerobic conditions (20°C, 60% WHC) to measure half-life .
  • Aquatic toxicity : Test acute effects on Daphnia magna (48-hour EC50) and algae (72-hour growth inhibition) .
  • Bioaccumulation potential : Calculate logP (e.g., using XLogP3) and experimentally determine BCF in fish models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.